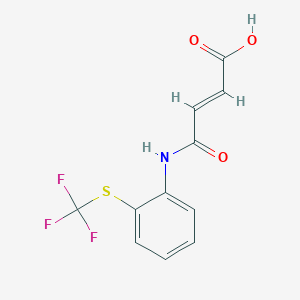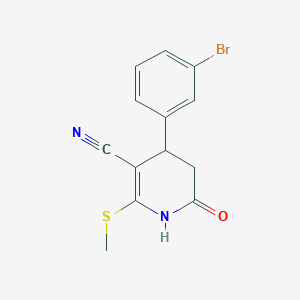![molecular formula C15H22N4O3 B15032649 tert-butyl (2E)-2-{4-[(6-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B15032649.png)
tert-butyl (2E)-2-{4-[(6-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-N-(6-METHYLPYRIDIN-2-YL)BUTANAMIDE is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group, an amino-imino functional group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-N-(6-METHYLPYRIDIN-2-YL)BUTANAMIDE typically involves multiple steps:
Formation of the tert-butoxycarbonyl (BOC) protecting group: This step involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the amino-imino group: This step can be achieved through the reaction of an appropriate amine with an isocyanate or carbodiimide.
Coupling with the pyridine ring: This step involves the reaction of the intermediate compound with 6-methylpyridine-2-amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3E)-3-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-N-(6-METHYLPYRIDIN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The BOC protecting group can be removed under acidic conditions, revealing the active amine group that can interact with biological targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Barium compounds: Chemically similar to strontium compounds.
Uniqueness
(3E)-3-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-N-(6-METHYLPYRIDIN-2-YL)BUTANAMIDE is unique due to its combination of a BOC protecting group, an amino-imino functional group, and a pyridine ring. This combination provides a versatile scaffold for the development of various bioactive molecules.
Propiedades
Fórmula molecular |
C15H22N4O3 |
|---|---|
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
tert-butyl N-[(E)-[4-[(6-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene]amino]carbamate |
InChI |
InChI=1S/C15H22N4O3/c1-10-7-6-8-12(16-10)17-13(20)9-11(2)18-19-14(21)22-15(3,4)5/h6-8H,9H2,1-5H3,(H,19,21)(H,16,17,20)/b18-11+ |
Clave InChI |
KIRUIMXJUHLMMG-WOJGMQOQSA-N |
SMILES isomérico |
CC1=NC(=CC=C1)NC(=O)C/C(=N/NC(=O)OC(C)(C)C)/C |
SMILES canónico |
CC1=NC(=CC=C1)NC(=O)CC(=NNC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2-hydroxy-N'-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B15032567.png)
![(5E)-3-Benzyl-5-({5-[3,5-bis(trifluoromethyl)phenyl]furan-2-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15032575.png)
![8-butyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B15032580.png)
![methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15032582.png)

![2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032595.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B15032603.png)
![3-[(2E)-2-(4-bromobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide](/img/structure/B15032614.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032619.png)
![3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15032631.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032638.png)
![(5E)-1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15032642.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B15032644.png)

